molecular formula C16H15ClN2O B4847411 2-[(2-chlorophenoxy)methyl]-1-ethyl-1H-benzimidazole

2-[(2-chlorophenoxy)methyl]-1-ethyl-1H-benzimidazole

Cat. No. B4847411
M. Wt: 286.75 g/mol
InChI Key: VFWSWOLMCVCDFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-chlorophenoxy)methyl]-1-ethyl-1H-benzimidazole is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is also known by its chemical name, omeprazole, and is commonly used as a proton pump inhibitor in the treatment of gastroesophageal reflux disease (GERD) and other acid-related disorders.

Mechanism of Action

The mechanism of action of omeprazole is based on its ability to inhibit the proton pump in the parietal cells of the stomach, which reduces the production of gastric acid. This results in a decrease in the acidity of the stomach, which can be beneficial in the treatment of acid-related disorders such as 2-[(2-chlorophenoxy)methyl]-1-ethyl-1H-benzimidazole and peptic ulcers.
Biochemical and Physiological Effects:
In addition to its effects on gastric acid production, omeprazole has been shown to have a number of other biochemical and physiological effects. These include the modulation of the activity of various enzymes and signaling pathways, as well as the regulation of gene expression.

Advantages and Limitations for Lab Experiments

One of the main advantages of using omeprazole in lab experiments is its well-established safety profile, as the compound has been extensively studied in clinical trials. However, one limitation of using omeprazole in lab experiments is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are a number of potential future directions for research into the applications of omeprazole. These include the development of new formulations or derivatives of the compound with improved pharmacokinetic properties, as well as the investigation of its potential applications in the treatment of other diseases beyond acid-related disorders. Additionally, further research is needed to fully elucidate the molecular mechanisms underlying the biological effects of omeprazole.

Scientific Research Applications

Omeprazole has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry. The compound has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

properties

IUPAC Name

2-[(2-chlorophenoxy)methyl]-1-ethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O/c1-2-19-14-9-5-4-8-13(14)18-16(19)11-20-15-10-6-3-7-12(15)17/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWSWOLMCVCDFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1COC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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